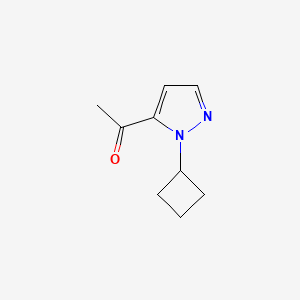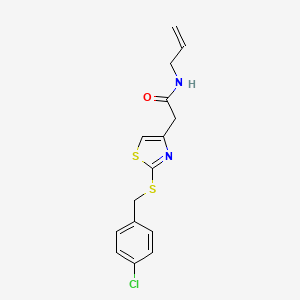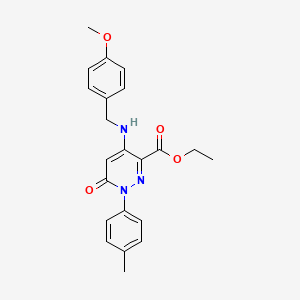
1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antidepressant and Antianxiety Applications : A study by Kumar et al. (2017) explored the synthesis of novel derivatives of piperazine, including compounds similar to 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine. These compounds were evaluated for antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activities using the plus maze method. Certain derivatives showed significant antidepressant and antianxiety activities.
Luminescent Properties and Photo-Induced Electron Transfer : Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, focusing on their luminescent properties and photo-induced electron transfer (PET) processes. These findings indicate potential applications in materials science, particularly in the development of pH probes and fluorescence quenching mechanisms.
Structural Characterization for Analgesic Applications : The structural characterization of isothiazolopyridine derivatives, including compounds related to this compound, was conducted by Karczmarzyk and Malinka (2008). Their research aimed to understand the correlation between molecular structure and analgesic action.
Antibacterial Agents : Research by Matsumoto and Minami (1975) involved the synthesis of pyrido[2,3-d]pyrimidine derivatives with piperazine substituents. These compounds showed notable antibacterial activity, particularly against gram-negative bacteria.
Metabolism in Diabetes Treatment : Sharma et al. (2011) investigated the oxidative metabolism of a cyanopyridine derivative by xanthine oxidase in rodent plasma. This derivative was identified in the context of a G protein-coupled receptor 119 agonist program for type 2 diabetes, indicating potential applications in diabetes treatment.
Antidiabetic Properties : A study by Le Bihan et al. (1999) focused on piperazine derivatives as new antidiabetic compounds. They identified several compounds in this series with significant antidiabetic effects, indicating potential applications in diabetes management.
properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-14-6-4-5-13(3)15-14/h4-6,12H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVJWJWDKPQXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846051.png)

![1-(4-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2846053.png)
![(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2846054.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2846055.png)

![2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine](/img/structure/B2846059.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2846063.png)
![Methyl 6-ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846066.png)



